Ribostamycin - 53797-35-6

Ribostamycin

Catalog Number: EVT-280479
CAS Number: 53797-35-6
Molecular Formula: C17H36N4O14S
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribostamycin is an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial activity. [, ] It is naturally produced by the bacterium Streptomyces ribosidificus. [, ] Ribostamycin serves as a valuable tool in scientific research for studying bacterial resistance mechanisms, protein interactions, and as a building block for synthesizing modified aminoglycosides. [, , , ]

Synthesis Analysis

Total synthesis of ribostamycin has been achieved, although it is a complex process. One method involves condensing a suitably protected 5-O-β-D-ribofuranosyl-2-deoxystreptamine with a protected 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl bromide via a modified Königs-Knorr reaction. [] This reaction leads to three products, one of which is the desired ribostamycin derivative.

Molecular Structure Analysis
  • 3′,4′-Dideoxygenation: This reaction involves converting the 3′,4′-di-O-mesyl derivative of ribostamycin to a 3′,4′-unsaturated derivative using sodium iodide and zinc dust in dimethylformamide (DMF). Subsequent hydrogenation yields 3′,4′-dideoxyribostamycin. [, ]
  • 3′-N-Acetylation: The bacterium Streptomyces ribosidificus can enzymatically acetylate ribostamycin at the 3′-N position, yielding 3′-N-acetylribostamycin. []
  • 3′-N-Carboxymethylation: When Streptomyces ribosidificus is grown in a medium containing D-xylose, it produces 3′-N-carboxymethyl ribostamycin, a bioinactivated derivative of ribostamycin. []
Mechanism of Action

Ribostamycin, like other aminoglycosides, primarily targets the bacterial ribosome, specifically the 30S ribosomal subunit. [, ] It binds to the A-site of the 16S ribosomal RNA (rRNA) within the 30S subunit. [] This binding disrupts protein synthesis by interfering with the decoding of messenger RNA (mRNA) and inhibiting translocation. [] The specific interactions between ribostamycin and the A-site RNA have been extensively investigated using NMR spectroscopy, revealing crucial details about binding sites, conformations, and the role of specific amino sugar rings in binding affinity. []

Physical and Chemical Properties Analysis
  • Stability: Aminoglycosides are known for their chemical stability. []
Applications
  • Investigating Bacterial Resistance: Ribostamycin has been used to study bacterial resistance mechanisms, including the identification of novel aminoglycoside-modifying enzymes in bacteria such as Pseudomonas aeruginosa and Providencia wenzhouensis. [, ] These studies have provided valuable insights into how bacteria develop resistance to this class of antibiotics.
  • Protein-Drug Interaction Studies: Ribostamycin can interact with certain eukaryotic proteins, including protein disulfide isomerase (PDI). [] It was found to inhibit the chaperone activity of PDI but not its isomerase activity, suggesting its potential use in exploring protein-drug interactions and their functional consequences.
  • Synthetic Biology and Riboswitch Design: Synthetic riboswitches, RNA elements that regulate gene expression in response to specific ligands, have been developed using ribostamycin as a target molecule. [, ] The N1 riboswitch, a small synthetic riboswitch responsive to ribostamycin and neomycin, has been used to study the structure-function relationships of riboswitches and the dynamics of ligand binding. [, ] These studies contribute to the development of novel gene regulatory tools for synthetic biology applications.
  • Aminoglycoside Analog Synthesis: Ribostamycin serves as a starting material for the chemical synthesis of modified aminoglycosides with altered properties, such as improved antibacterial activity or reduced toxicity. [, ] For instance, the synthesis of 3',4'-dideoxyribostamycin, which exhibited activity against kanamycin-resistant Escherichia coli and Pseudomonas aeruginosa, demonstrates the potential of modifying ribostamycin to overcome bacterial resistance. []
Future Directions
  • Investigating Ribostamycin's Potential to Combat Multidrug-Resistant Bacteria: The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to public health. Studies exploring ribostamycin's activity against MDR strains, potentially in combination with other antibiotics or permeabilizing agents such as EDTA, could lead to new therapeutic strategies. []

Neomycin B

    Compound Description: Neomycin B is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It exerts its effect by binding to the bacterial ribosome, specifically the A-site, leading to misreading of the genetic code and inhibition of protein synthesis. Neomycin B is structurally characterized by the presence of six amino groups. []

Paromomycin

    Compound Description: Paromomycin is another aminoglycoside antibiotic that targets the bacterial ribosome. It exhibits a similar mechanism of action to neomycin B, causing mistranslation of mRNA and inhibiting protein synthesis. [] Structurally, paromomycin differs from neomycin B by a single substituent: an amino group in neomycin B is replaced by a hydroxyl group in paromomycin. []

    Relevance: Paromomycin shares structural similarities with both ribostamycin and neomycin B, particularly in rings I and II, which are essential for binding to the A-site of rRNA. [] The presence of five amino groups in paromomycin places its RNA binding affinity between that of neomycin B (six amino groups) and ribostamycin (four amino groups). [] While paromomycin binds to the N1 riboswitch, it does not elicit the same gene regulatory response as ribostamycin or neomycin B, highlighting the subtle interplay between structure and activity in aminoglycoside-RNA interactions. []

Xylostasin

    Compound Description: Xylostasin is an aminoglycoside antibiotic produced by certain strains of Bacillus circulans. It exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. [] Structurally, xylostasin is an epimer of ribostamycin, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of atoms around a specific carbon atom (C-3'' in this case). []

    Relevance: The close structural relationship between xylostasin and ribostamycin, differing only in the stereochemistry at the C-3'' position, highlights the importance of stereochemical configuration in aminoglycoside activity. Both compounds are produced by Bacillus circulans, suggesting shared biosynthetic pathways. [, ] The enzymatic epimerization of ribostamycin to xylostasin is carried out by the sequential action of two enzymes, BtrE (an NAD+-dependent dehydrogenase) and BtrF (an NADPH-dependent reductase), further emphasizing their close metabolic relationship. []

Kanamycin A

    Compound Description: Kanamycin A is an aminoglycoside antibiotic produced by Streptomyces kanamyceticus. It is effective against a range of bacteria, particularly Gram-negative organisms. [] Kanamycin A's mechanism of action involves binding to the bacterial ribosome, leading to inhibition of protein synthesis.

Butirosin A

    Compound Description: Butirosin A is an aminoglycoside antibiotic with a unique 4-amino-2-hydroxybutyrate moiety at C-1 of the aminocyclitol 2-deoxystreptamine (2DOS). [] It is produced by Bacillus circulans and exhibits antibacterial activity against a spectrum of bacteria.

    Relevance: Butirosin A and ribostamycin share a common structural element, 2-deoxystreptamine (2DOS), as part of their molecular frameworks. [] Both compounds are produced by Bacillus circulans, indicating overlapping biosynthetic pathways. [, ] Studies involving blocked mutants of Bacillus circulans, incapable of producing butirosin, revealed that feeding these mutants with ribostamycin restored butirosin production. [] This finding suggests that ribostamycin serves as a precursor in the biosynthetic pathway of butirosin.

Dibekacin

    Compound Description: Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It exhibits potent antibacterial activity against a wide range of Gram-negative bacteria, including strains resistant to other aminoglycosides. [, ] Dibekacin exerts its antibacterial effect by binding to the bacterial ribosome, inhibiting protein synthesis.

    Relevance: Dibekacin, like ribostamycin, belongs to the aminoglycoside class of antibiotics and shares a similar mechanism of action. [, ] Comparative studies on the vestibular toxicities of aminoglycosides in guinea pigs revealed that dibekacin, along with ribostamycin, exhibited lower vestibular toxicity compared to other aminoglycosides such as streptomycin and gentamicin. [] This finding suggests that structural modifications in dibekacin, compared to its parent compound kanamycin A, might contribute to its reduced ototoxicity profile.

3′,4′-Dideoxyribostamycin

    Compound Description: 3′,4′-Dideoxyribostamycin is a synthetic derivative of ribostamycin where the hydroxyl groups at the 3' and 4' positions of the ribose ring are replaced with hydrogen atoms. [] This structural modification aims to overcome bacterial resistance mechanisms, specifically phosphorylation at these positions, which can inactivate aminoglycosides.

    Relevance: 3′,4′-Dideoxyribostamycin is specifically designed to address the bacterial resistance mechanisms that can affect ribostamycin. [, ] By removing the hydroxyl groups prone to phosphorylation, 3′,4′-dideoxyribostamycin demonstrates enhanced activity against kanamycin-resistant strains of E. coli and P. aeruginosa. [] This highlights the importance of structural modifications in developing new antibiotics that can overcome existing resistance mechanisms.

3-N-acetylribostamycin

    Compound Description: 3-N-acetylribostamycin is a derivative of ribostamycin formed through the enzymatic acetylation of the amino group at the 3-position of the 2-deoxystreptamine ring. [] Unlike ribostamycin, 3-N-acetylribostamycin is microbiologically inactive. []

    Relevance: The formation of 3-N-acetylribostamycin from ribostamycin exemplifies a naturally occurring mechanism of antibiotic inactivation. [] Specific enzymes, such as aminoglycoside N-acetyltransferases, catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of ribostamycin, rendering it inactive. [] This modification highlights a challenge in aminoglycoside therapy, where bacteria can develop resistance by enzymatically modifying the antibiotic.

3-N-carboxymethyl ribostamycin

    Compound Description: 3-N-carboxymethyl ribostamycin is another inactivated derivative of ribostamycin. [] It is formed by the addition of a carboxymethyl group to the amino group at the 3-position of the 2-deoxystreptamine ring. This modification abolishes the antibacterial activity of ribostamycin.

    Relevance: The identification of 3-N-carboxymethyl ribostamycin underscores the vulnerability of the amino group at the 3-position of ribostamycin to enzymatic modifications that can lead to inactivation. [] Understanding the mechanisms of these modifications is crucial for developing strategies to circumvent bacterial resistance.

Neamine

    Compound Description: Neamine is an aminocyclitol antibiotic and a structural component of several clinically important aminoglycosides, including ribostamycin and neomycin B. [] It comprises rings I and II of these larger aminoglycosides and possesses four amino groups.

    Relevance: Neamine represents a crucial structural motif shared by ribostamycin and other neomycin-class aminoglycosides. [] Its presence in these antibiotics is essential for their binding to the A-site of rRNA and subsequent inhibition of protein synthesis.

Properties

CAS Number

53797-35-6

Product Name

Ribostamycin sulfate

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid

Molecular Formula

C17H36N4O14S

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17?;/m1./s1

InChI Key

RTCDDYYZMGGHOE-CZUQXGEQSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.[O-]S(=O)(=O)[O-]

Synonyms

Vistamycin Sulfate

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.